molecular formula C17H22FNO3 B2946661 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one CAS No. 2034538-85-5

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one

Cat. No.: B2946661
CAS No.: 2034538-85-5
M. Wt: 307.365
InChI Key: LJLHGKMSULCTJE-UHFFFAOYSA-N
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Description

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a pyrrolidine ring modified at the 3-position with a cyclopropylmethoxy group and a 2-fluorophenoxy moiety. This structure combines lipophilic (cyclopropylmethoxy) and aromatic (fluorophenoxy) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-12(22-16-5-3-2-4-15(16)18)17(20)19-9-8-14(10-19)21-11-13-6-7-13/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHGKMSULCTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OCC2CC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one, a compound belonging to the pyrrolidine class, has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a fluorophenoxy moiety. Its chemical structure is crucial for its interactions with biological targets.

Pharmacological Profile

Recent studies have highlighted the following biological activities associated with this compound:

  • Phosphodiesterase Inhibition : The compound exhibits selective inhibition of phosphodiesterase type 4 (PDE4), which is implicated in various inflammatory and neurological disorders. In vitro assays showed an IC50 value of approximately 47 nM against PDE4D, indicating significant potency compared to other PDE isoforms .
  • Anti-inflammatory Effects : The compound effectively reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, suggesting its potential for treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties, particularly against certain cancer cell lines. The compound has shown selective cytotoxicity towards tumor cells without affecting normal human keratinocytes, making it a candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • PDE4D Inhibition : By inhibiting PDE4D, the compound increases intracellular cAMP levels, leading to reduced inflammation and enhanced neuronal signaling .
  • Cytokine Modulation : The modulation of cytokine release is believed to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Study 1: Anti-inflammatory Activity

In a controlled study using guinea pig models, the compound significantly reduced bronchial eosinophilia and airway hyperactivity. This was measured by evaluating airway function post-treatment, demonstrating its potential utility in managing chronic respiratory conditions .

Study 2: Antitumor Efficacy

A recent investigation assessed the compound's effects on MDA-MB-231 breast cancer cells. Results indicated that it inhibited cell proliferation through interactions with cell cycle regulators such as CDK4 and cyclin D1. Additionally, it prevented tumor growth in xenograft models, reinforcing its promise as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Value Effect Model
PDE4D Inhibition47 nMAnti-inflammatoryIn vitro
Cytokine ReleaseN/AReduced TNF-α and IL-6Cellular models
Antitumor ActivityN/AInhibited proliferation of cancer cellsIn vitro & vivo

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the broader class of 1-aryl-2-(heterocyclic)propan-1-ones. Key structural comparisons include:

Compound Name Core Structure Substituents Key Features
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one (Target) Propan-1-one - Pyrrolidin-1-yl (3-cyclopropylmethoxy)
- 2-Fluorophenoxy
High lipophilicity due to cyclopropylmethoxy; potential enhanced metabolic stability
MDPV (3,4-methylenedioxypyrovalerone) Pentan-1-one - Pyrrolidin-1-yl
- 3,4-Methylenedioxybenzodioxolyl
Strong psychostimulant activity via dopamine/norepinephrine reuptake inhibition
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one Pentan-1-one - Pyrrolidin-1-yl
- 4-Fluorophenyl
Longer alkyl chain may reduce CNS penetration compared to propan-1-one analogs
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one Propan-1-one - Pyrrolidin-1-yl
- 4-Bromophenyl
Bromine substituent increases molecular weight and potential halogen bonding
Flephedrone (4-FMC) Propan-1-one - Methylamino
- 4-Fluorophenyl
Primary amine group enhances water solubility but reduces metabolic stability

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability: Fluorine substitution (as in 2-fluorophenoxy) may reduce oxidative metabolism, contrasting with methylenedioxy groups in MDPV, which are prone to demethylenation .
  • Receptor Interactions: Pyrrolidinyl substituents are associated with monoamine transporter inhibition, but the cyclopropylmethoxy group’s steric effects could modulate affinity compared to simpler pyrrolidine derivatives .

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